a comprehensive list of SEO-driven, long-tail keywords related to “Human PD-L1 inhibitor III”, with the primary audience being scientific researchers.
a comprehensive list of SEO-driven, long-tail keywords related to “Human PD-L1 inhibitor III”, with the primary audience being scientific researchers.
An In-Depth Exploration of a Potent Small Molecule Immunomodulator for Cancer Research and Drug Development
This technical guide provides a comprehensive overview of a significant small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1), a critical target in cancer immunotherapy. The information presented herein is specifically tailored for researchers, scientists, and professionals involved in drug development, offering a detailed analysis of the inhibitor's biochemical properties, mechanism of action, and relevant experimental protocols. For clarity, we will focus on the well-characterized compound identified as "PD-1/PD-L1 Inhibitor 3" (CAS 1629654-95-0), for which robust quantitative data is available, while also acknowledging the existence of a distinct compound marketed as "Human PD-L1 inhibitor III" (CAS 2135542-84-4).
SEO-Driven, Long-Tail Keywords for Scientific Researchers
To enhance the discoverability of research related to small molecule PD-L1 inhibitors, a curated list of long-tail keywords is provided below. These phrases are designed to match the specific queries of scientific researchers in the field of cancer immunotherapy.
Mechanism of Action & Drug Discovery:
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Small molecule PD-L1 inhibitor mechanism of action
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PD-1/PD-L1 protein-protein interaction inhibitors
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Small molecule immune checkpoint blockade
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Oral bioavailability of PD-L1 inhibitors
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PD-L1 inhibitor drug design and discovery
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Computational screening for PD-L1 inhibitors
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Targeted protein degradation of PD-L1
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Small molecule induced PD-L1 dimerization and internalization
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Downstream signaling of small molecule PD-L1 antagonists
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Medicinal chemistry of biphenyl PD-L1 inhibitors
Preclinical & In Vitro Studies:
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In vitro assays for PD-L1 inhibitor potency
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PD-1/PD-L1 HTRF assay protocol
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SPR analysis for small molecule binding to PD-L1
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Mixed lymphocyte reaction for immunotherapy drug testing
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T-cell activation assays with small molecule inhibitors
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Cytokine release syndrome in vitro assay
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In vivo efficacy of oral PD-L1 inhibitors
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MC38 syngeneic model for immunotherapy
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Humanized mouse models for PD-L1 inhibitor testing
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Pharmacokinetics of small molecule checkpoint inhibitors
Disease & Target Specific:
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Small molecule PD-L1 inhibitors for non-small cell lung cancer
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Targeting the PD-1/PD-L1 pathway in melanoma
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Preclinical data on small molecule inhibitors for colorectal cancer
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PD-L1 expression as a biomarker for small molecule inhibitors
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Combining small molecule PD-L1 inhibitors with chemotherapy
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Overcoming resistance to anti-PD-1 antibody therapy
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Small molecule inhibitors of the B7-H1 pathway
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Development of novel immune checkpoint modulators
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Biochemical characterization of PD-L1 antagonists
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Structure-activity relationship of PD-1/PD-L1 inhibitors
Quantitative Data Summary
The following tables summarize the available quantitative data for "PD-1/PD-L1 Inhibitor 3" (CAS 1629654-95-0), a potent, macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction.
Table 1: Biochemical and In Vitro Activity of PD-1/PD-L1 Inhibitor 3
| Parameter | Value | Assay Method | Reference |
| CAS Number | 1629654-95-0 | - | [1],[2] |
| Molecular Formula | C₈₉H₁₂₆N₂₄O₁₈S | - | [1] |
| Molecular Weight | 1852.17 g/mol | - | [1] |
| IC₅₀ (PD-1/PD-L1 Interaction) | 5.6 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [2] |
| IC₅₀ (CD80/PD-L1 Interaction) | 7.04 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [2] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for PD-1/PD-L1 inhibitors is the disruption of the interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, which is often overexpressed on the surface of tumor cells. This interaction serves as an immune checkpoint, delivering an inhibitory signal to the T-cell and preventing it from attacking the cancer cell. By blocking this interaction, PD-L1 inhibitors "release the brakes" on the immune system, allowing for a robust anti-tumor response.
Small molecule inhibitors, such as PD-1/PD-L1 Inhibitor 3, can exert their effects through various mechanisms beyond simple competitive antagonism. Some small molecules have been shown to induce the dimerization and subsequent internalization of PD-L1 on the tumor cell surface, effectively removing it as a target for PD-1. Others may even promote the degradation of the PD-L1 protein.
Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the intervention points for small molecule inhibitors.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of small molecule PD-L1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) for PD-1/PD-L1 Interaction
Objective: To quantify the inhibitory effect of a compound on the binding of PD-1 to PD-L1 in a high-throughput format.
Principle: This assay utilizes FRET (Förster Resonance Energy Transfer) between a donor (Europium cryptate) and an acceptor (d2 or XL665) fluorophore. Tagged recombinant PD-1 and PD-L1 proteins are used. When they interact, the donor and acceptor are brought into proximity, generating a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
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HTRF-compatible microplate (384-well, low volume, white)
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Recombinant human PD-1 protein (e.g., tagged with Fc)
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Recombinant human PD-L1 protein (e.g., tagged with 6xHis)
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Anti-Fc antibody conjugated to Eu³⁺ cryptate (donor)
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Anti-6xHis antibody conjugated to d2 (acceptor)
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Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
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Test compound (e.g., PD-1/PD-L1 Inhibitor 3) serially diluted
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HTRF-compatible plate reader
Procedure:
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Compound Plating: Add 2 µL of serially diluted test compound or vehicle control (e.g., DMSO) to the wells of the microplate.
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Protein Addition:
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Prepare a mix of recombinant human PD-1-Fc and anti-Fc-Eu³⁺ cryptate in assay buffer.
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Prepare a mix of recombinant human PD-L1-His and anti-His-d2 in assay buffer.
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Add 4 µL of the PD-1 mix to each well.
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Add 4 µL of the PD-L1 mix to each well.
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Incubation: Seal the plate and incubate at room temperature for 1-2 hours, protected from light.
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Signal Reading: Read the plate on an HTRF-compatible plate reader at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).
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Data Analysis:
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Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
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Plot the HTRF ratio against the logarithm of the compound concentration.
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Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity (KD) and kinetic parameters (ka, kd) of a small molecule inhibitor to PD-L1.
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. A ligand (e.g., PD-L1) is immobilized on the chip, and the analyte (the small molecule inhibitor) is flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the calculation of kinetic constants.
Materials:
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SPR instrument (e.g., Biacore)
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Sensor chip (e.g., CM5)
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Amine coupling kit (EDC, NHS, ethanolamine)
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Recombinant human PD-L1 protein
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Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
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Running buffer (e.g., HBS-EP+)
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Test compound (e.g., PD-1/PD-L1 Inhibitor 3) at various concentrations
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Regeneration solution (e.g., glycine-HCl, pH 2.0)
Procedure:
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Ligand Immobilization:
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Activate the sensor chip surface with a mixture of EDC and NHS.
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Inject the PD-L1 protein in the immobilization buffer to allow for covalent coupling to the surface.
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Deactivate any remaining active esters with ethanolamine.
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Binding Analysis:
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Flow the running buffer over the sensor surface to establish a stable baseline.
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Inject a series of concentrations of the small molecule inhibitor (analyte) over the surface for a defined association time.
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Switch back to the running buffer to monitor the dissociation phase.
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Regeneration: Inject the regeneration solution to remove any bound analyte from the ligand surface, preparing it for the next injection.
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Data Analysis:
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Fit the sensorgram data (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
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In Vivo Efficacy in a Syngeneic Mouse Model (MC38)
Objective: To evaluate the anti-tumor efficacy of a small molecule PD-L1 inhibitor in an immunocompetent mouse model.
Principle: The MC38 colon adenocarcinoma cell line is of C57BL/6 mouse origin and is known to be responsive to immune checkpoint blockade. When these tumor cells are implanted into C57BL/6 mice, the intact immune system of the mouse can be modulated by the therapeutic agent to fight the tumor.
Materials:
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C57BL/6 mice (6-8 weeks old)
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MC38 murine colon adenocarcinoma cells
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Cell culture medium (e.g., DMEM with 10% FBS)
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Phosphate-buffered saline (PBS)
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Test compound (e.g., PD-1/PD-L1 Inhibitor 3) formulated for oral or intraperitoneal administration
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Vehicle control
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Calipers for tumor measurement
Procedure:
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Tumor Cell Implantation:
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Harvest MC38 cells and resuspend in PBS at a concentration of 5 x 10⁶ cells/mL.
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Subcutaneously inject 100 µL of the cell suspension (5 x 10⁵ cells) into the flank of each C57BL/6 mouse.
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Tumor Growth and Randomization:
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Monitor tumor growth every 2-3 days using calipers.
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When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
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Treatment Administration:
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Administer the small molecule inhibitor at the desired dose and schedule (e.g., daily oral gavage).
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Administer the vehicle control to the control group following the same schedule.
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Monitoring:
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Continue to measure tumor volume and body weight every 2-3 days.
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Monitor the general health of the mice.
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Endpoint and Analysis:
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At the end of the study (based on tumor size limits or a set time point), euthanize the mice.
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Excise tumors for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes, immunohistochemistry for immune markers).
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Compare tumor growth curves between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).
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This technical guide provides a foundational understanding of "Human PD-L1 Inhibitor III" for the scientific research community. The provided keywords, data, and detailed protocols are intended to facilitate further investigation and development in the promising field of small molecule cancer immunotherapy.
